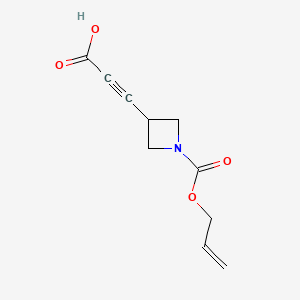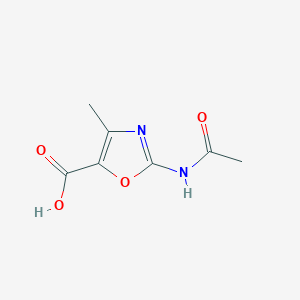
2-(Acetylamino)-4-methyl-5-oxazolecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazoles.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes to produce oxazoles.
Van Leusen Reaction: This one-pot synthesis involves tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids to prepare 4,5-disubstituted oxazoles.
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of metal catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions . These methods are designed to be efficient and scalable, allowing for the large-scale production of oxazole compounds.
化学反応の分析
Types of Reactions
Oxidation: Oxazoles can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert oxazoles into their corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require electron-donating groups to facilitate the reaction.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted oxazole derivatives, which can be further utilized in different applications .
科学的研究の応用
2-Acetamido-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 2-acetamido-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit certain enzymes and receptors, leading to various biological effects. For example, it can act as an antibacterial agent by targeting bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
Oxazolidine: A reduced form of oxazole with both double bonds reduced.
Oxazolone: An analog with a carbonyl group.
Isoxazole: A similar compound with a different arrangement of atoms in the ring.
Uniqueness
2-Acetamido-4-methyl-1,3-oxazole-5-carboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C7H8N2O4 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC名 |
2-acetamido-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c1-3-5(6(11)12)13-7(8-3)9-4(2)10/h1-2H3,(H,11,12)(H,8,9,10) |
InChIキー |
SVPHBGMNVHKGQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)NC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


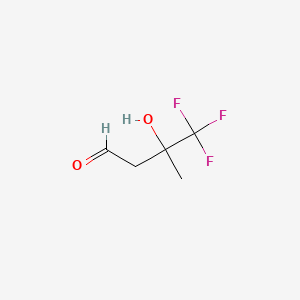

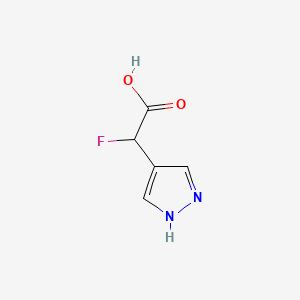
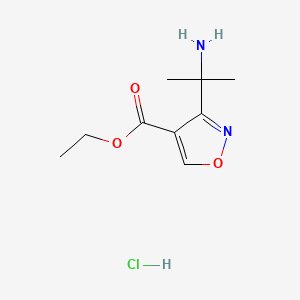
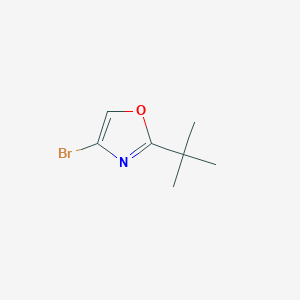

![1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)


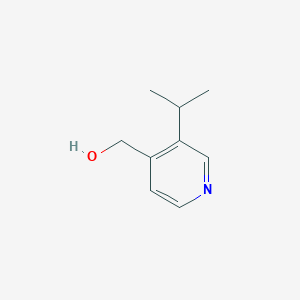
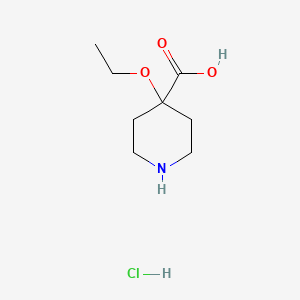
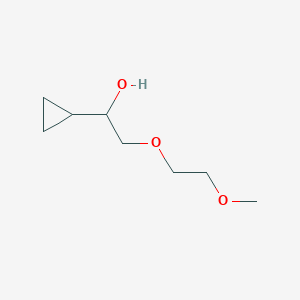
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
